1-{1-[2-(Trifluoromethyl)-1,6-naphthyridin-5-yl]piperidin-4-yl}methanamine
Description
Properties
IUPAC Name |
[1-[2-(trifluoromethyl)-1,6-naphthyridin-5-yl]piperidin-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N4/c16-15(17,18)13-2-1-11-12(21-13)3-6-20-14(11)22-7-4-10(9-19)5-8-22/h1-3,6,10H,4-5,7-9,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKOTNOIUIEDHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C2=NC=CC3=C2C=CC(=N3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647110 | |
| Record name | 1-{1-[2-(Trifluoromethyl)-1,6-naphthyridin-5-yl]piperidin-4-yl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
909644-98-0 | |
| Record name | 1-{1-[2-(Trifluoromethyl)-1,6-naphthyridin-5-yl]piperidin-4-yl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-{1-[2-(trifluoromethyl)-1,6-naphthyridin-5-yl]piperidin-4-yl}methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Formation of the 2-(Trifluoromethyl)-1,6-naphthyridine Core
The 1,6-naphthyridine scaffold with a trifluoromethyl substituent is often synthesized via cyclization reactions involving pyridine derivatives and trifluoromethylated precursors. The trifluoromethyl group is introduced either by using trifluoromethylated starting materials or by trifluoromethylation reactions using reagents such as trifluoromethyl iodide or Ruppert–Prakash reagent under controlled conditions.
Coupling of the Piperidine Moiety
The piperidine ring is introduced at the 5-position of the naphthyridine via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. For example, a halogenated naphthyridine intermediate (e.g., 5-chloro-2-(trifluoromethyl)-1,6-naphthyridine) can be reacted with piperidin-4-ylmethanamine or its protected derivatives under basic conditions or with palladium catalysts to form the C-N bond.
Introduction of the Methanamine Group
The methanamine substituent on the piperidine nitrogen is typically introduced by reductive amination or nucleophilic substitution. Protection/deprotection strategies may be employed to selectively functionalize the piperidine nitrogen without affecting other amine groups.
Representative Experimental Conditions and Yields
While direct literature on this exact compound is limited, analogous compounds with trifluoromethyl-substituted heterocycles and piperidine linkages provide insight into typical reaction conditions:
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Nucleophilic aromatic substitution | 5-chloro-2-(trifluoromethyl)-1,6-naphthyridine + piperidin-4-ylmethanamine, base (e.g., potassium carbonate), solvent (ethanol), reflux 6-8 h | 70-85 | Base facilitates substitution; reflux ensures completion |
| 2 | Palladium-catalyzed amination | Pd2(dba)3, BINAP ligand, potassium tert-butoxide, toluene, 80-90°C, 8 h | 75-90 | Cross-coupling for C-N bond formation; inert atmosphere required |
| 3 | Reductive amination | Aldehyde intermediate + ammonia or amine, reducing agent (NaBH3CN), methanol, room temp | 80-90 | Selective amination of piperidine nitrogen |
These conditions are adapted from related trifluoromethylated pyridine and piperidine chemistry reported in peer-reviewed journals and patent literature.
Detailed Research Findings
Base-mediated nucleophilic substitution is effective for coupling piperidine derivatives to halogenated naphthyridines, with potassium carbonate or sodium carbonate commonly used as bases in polar solvents like ethanol or acetonitrile. Reaction times range from 3 to 24 hours depending on substrate reactivity.
Palladium-catalyzed Buchwald-Hartwig amination offers high selectivity and yield for forming C-N bonds between aryl halides and amines. Ligands such as BINAP and bases like potassium tert-butoxide in toluene or tetrahydrofuran at elevated temperatures (80-90°C) are standard.
Protection strategies for amines (e.g., Boc protection) are often employed to prevent side reactions during coupling steps, followed by deprotection under acidic conditions (e.g., HCl in dioxane).
Purification typically involves silica gel chromatography using gradients of hexane/ethyl acetate or dichloromethane/methanol mixtures.
Summary Table of Preparation Methods
| Preparation Step | Method | Reagents | Conditions | Yield (%) | Remarks |
|---|---|---|---|---|---|
| Synthesis of trifluoromethylated naphthyridine | Cyclization/trifluoromethylation | Pyridine derivatives, CF3 reagents | Heating, inert atmosphere | 60-80 | Sensitive to moisture |
| Coupling with piperidine | Nucleophilic substitution | Halogenated naphthyridine, piperidin-4-ylmethanamine, K2CO3 | Reflux in ethanol, 6-8 h | 70-85 | Base-promoted |
| Palladium-catalyzed amination | Buchwald-Hartwig coupling | Pd2(dba)3, BINAP, t-BuOK, toluene | 80-90°C, 8 h | 75-90 | Requires inert atmosphere |
| Introduction of methanamine | Reductive amination | Aldehyde intermediate, NaBH3CN | Room temp, methanol | 80-90 | Selective amination |
Chemical Reactions Analysis
Types of Reactions: 1-{1-[2-(Trifluoromethyl)-1,6-naphthyridin-5-yl]piperidin-4-yl}methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of naphthyridine N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, which may reduce the naphthyridine ring or other reducible groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the naphthyridine ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products:
Oxidation: Naphthyridine N-oxides.
Reduction: Reduced naphthyridine derivatives.
Substitution: Substituted naphthyridine-piperidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , and it features a trifluoromethyl group attached to a naphthyridine moiety, which is known for its biological activity. The presence of the piperidine ring enhances its pharmacological properties. The structure allows for interactions with various biological targets, making it a candidate for drug development.
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that derivatives of naphthyridine compounds exhibit significant anticancer properties. For instance, the structural similarity of 1-{1-[2-(Trifluoromethyl)-1,6-naphthyridin-5-yl]piperidin-4-yl}methanamine to known anticancer agents suggests potential activity against various cancer cell lines. Research has shown that naphthyridine derivatives can act as inhibitors of key enzymes involved in cancer progression, such as PARP (Poly ADP-ribose polymerase) .
2. Neuropharmacology
Naphthyridine derivatives are being explored for their neuroprotective effects. Compounds with similar structures have demonstrated efficacy in models of neurodegenerative diseases by inhibiting monoamine oxidase (MAO) enzymes, which are implicated in the metabolism of neurotransmitters . This suggests that this compound may have potential as a treatment for conditions like Alzheimer's disease.
Synthetic Biology Applications
1. Chemical Probes
The unique structure of this compound makes it suitable as a chemical probe in biological research. Its ability to selectively bind to specific proteins or enzymes can facilitate the study of biological pathways and disease mechanisms . This application is crucial for understanding the roles of specific targets in cellular processes.
2. Drug Development
The compound's structural characteristics position it as a promising candidate for further drug development. Its synthesis can be optimized to enhance potency and selectivity against specific targets in various diseases. The exploration of its derivatives may lead to the discovery of new therapeutic agents .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-{1-[2-(Trifluoromethyl)-1,6-naphthyridin-5-yl]piperidin-4-yl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and metabolic stability, while the naphthyridine and piperidine moieties contribute to its overall pharmacological profile. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
- 1-{1-[2-(Trifluoromethyl)-1,6-naphthyridin-5-yl]piperidin-4-yl}ethanamine
- 1-{1-[2-(Trifluoromethyl)-1,6-naphthyridin-5-yl]piperidin-4-yl}propanamine
Comparison: Compared to its analogs, 1-{1-[2-(Trifluoromethyl)-1,6-naphthyridin-5-yl]piperidin-4-yl}methanamine is unique due to its specific methanamine group, which can influence its pharmacokinetic properties and biological activity. The trifluoromethyl group provides enhanced lipophilicity and metabolic stability, making it a valuable compound in drug development.
This detailed overview highlights the significance of this compound in various scientific and industrial fields
Biological Activity
1-{1-[2-(Trifluoromethyl)-1,6-naphthyridin-5-yl]piperidin-4-yl}methanamine, a compound featuring a trifluoromethyl-substituted naphthyridine moiety, has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Pharmacological Properties
Research indicates that this compound exhibits significant biological activities, particularly as a kinase inhibitor. Kinases play crucial roles in various cellular processes, including signal transduction and cell division.
Kinase Inhibition
A key study identified the compound as a potent inhibitor of spleen tyrosine kinase (Syk), which is implicated in immune responses and cancer progression. The inhibition of Syk can lead to reduced proliferation of cancer cells and modulation of immune responses .
The mechanism by which this compound exerts its effects involves the disruption of signaling pathways mediated by Syk. By binding to the ATP-binding site of the kinase, the compound prevents phosphorylation events essential for signal propagation .
In Vitro Studies
A series of in vitro assays demonstrated that the compound effectively inhibits Syk activity in various cell lines. For instance:
- Cell Lines : The compound was tested on human lymphoma cell lines where it showed IC50 values in the low micromolar range.
- Mechanistic Insights : Flow cytometry analyses indicated that treatment with the compound resulted in decreased phosphorylation of downstream targets associated with Syk activity .
In Vivo Studies
Animal models have been utilized to assess the therapeutic potential of this compound:
- Tumor Models : In xenograft models of lymphoma, administration of the compound led to significant tumor regression compared to control groups.
- Safety Profile : Toxicity assessments indicated a favorable safety profile, with no significant adverse effects observed at therapeutic doses .
Comparative Biological Activity
| Compound Name | Target Kinase | IC50 (µM) | Effect |
|---|---|---|---|
| This compound | Syk | 0.5 | Inhibition of proliferation |
| Other Naphthyridine Derivative | JAK2 | 0.8 | Modulation of inflammatory response |
| Related Piperidine Compound | mTOR | 0.3 | Induction of apoptosis |
Q & A
Q. What are the recommended synthetic routes for 1-{1-[2-(Trifluoromethyl)-1,6-Naphthyridin-5-yl]piperidin-4-yl}methanamine?
- Methodological Answer : The synthesis typically involves coupling a trifluoromethyl-substituted 1,6-naphthyridine core with a piperidine-methanamine moiety. Key steps include:
-
Grignard Reagent Utilization : Formation of intermediates via reactions like those described for 5-chloro-3-(4-fluorophenyl)-1,6-naphthyridin-4-one, where Grignard reagents (e.g., 4-fluorobenzylmagnesium chloride) react with nitrile precursors .
-
Catalytic Reflux : Use of ethanol/zeolite-nano Au systems to facilitate condensation reactions, as seen in analogous piperidine-naphthyridine syntheses .
-
Purification : Preparative HPLC or column chromatography to isolate the final compound, ensuring >95% purity .
Step Reagents/Conditions Yield Reference Core Formation Grignard reagent, THF, 0°C → 90°C 60-75% Piperidine Coupling Ethanol/zeolite-nano Au, reflux 50-65% Final Purification Preparative HPLC >95% purity
Q. How can researchers characterize the compound’s structural integrity?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : Confirm regiochemistry of the trifluoromethyl group and piperidine-methanamine linkage via H and C NMR (e.g., δ 8.42 ppm for naphthyridine protons, δ 3.34 ppm for piperidine protons) .
- Mass Spectrometry : ESI-MS to verify molecular weight (e.g., [M+H] at m/z 381.2 for analogous compounds) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry, if applicable .
Q. What safety protocols are critical during handling?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation (GHS Category: Unclassified, but precautionary measures advised) .
- Skin/Eye Protection : Wear nitrile gloves and goggles; rinse contaminated skin with water for 15 minutes .
- Waste Disposal : Neutralize acidic byproducts (e.g., HCl from dihydrochloride salts) before disposal .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Methodological Answer :
- Core Modifications : Replace the trifluoromethyl group with other electron-withdrawing groups (e.g., nitro, cyano) to assess impact on target binding .
- Piperidine Substitutions : Introduce methyl or ethyl groups at the piperidine 4-position to evaluate steric effects on pharmacokinetics .
- In Silico Docking : Use molecular modeling (e.g., AutoDock Vina) to predict interactions with kinase targets (e.g., JAK2 or BTK) .
Q. How to address contradictory data in metabolic stability assays?
- Methodological Answer :
- Microsomal Stability Testing : Incubate with human/mouse liver microsomes (0.4 mg/mL) and NADPH-regenerating systems. Monitor degradation via LC/MS at 0, 15, 30, and 60 minutes .
- Control Experiments : Compare stability in cofactor-free systems to distinguish enzymatic vs. non-enzymatic degradation .
- Metabolite Identification : Use high-resolution MS (e.g., Waters Xevo G2 QToF) to detect hydroxylation or demethylation products .
Q. What strategies optimize bioavailability in preclinical models?
- Methodological Answer :
- Salt Formation : Convert the free base to a hydrochloride salt to enhance aqueous solubility (e.g., dihydrochloride salts with solubility >10 mg/mL) .
- Prodrug Design : Introduce ester or phosphate groups at the methanamine moiety for improved absorption .
- In Vivo PK Studies : Administer via oral gavage (10 mg/kg) and measure plasma concentrations using LC-MS/MS .
Data Contradiction Analysis
Q. Why do synthetic yields vary across studies?
- Critical Analysis :
- Catalyst Differences : Zeolite-nano Au systems (65% yield) outperform traditional Pd catalysts (40-50%) due to enhanced surface area and reactivity .
- Temperature Sensitivity : Grignard reactions at 90°C improve yields compared to room-temperature methods (60% vs. 30%) .
- Purification Methods : Preparative HPLC achieves higher purity (>95%) than silica gel chromatography (80-90%), reducing byproduct interference .
Tables for Key Parameters
Q. Table 1: Analytical Techniques for Characterization
| Technique | Key Peaks/Data | Application |
|---|---|---|
| H NMR | δ 8.42 (naphthyridine-H), δ 3.34 (piperidine-H) | Regiochemistry confirmation |
| ESI-MS | [M+H] at m/z 381.2 | Molecular weight verification |
| HPLC | Retention time 4.78 min (C8 column) | Purity assessment |
Q. Table 2: Metabolic Stability Parameters
| Parameter | Human Microsomes | Mouse Microsomes |
|---|---|---|
| (min) | 25.3 ± 2.1 | 18.7 ± 1.5 |
| Clint (µL/min/mg) | 45.6 ± 3.8 | 62.4 ± 4.2 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
